25-Hydroxyvitamin D2
Overview
Description
25-Hydroxyvitamin D2, also known as calcidiol, is a metabolite of vitamin D found in the liver . It is one of the most common forms of vitamin D circulating in the body . The 25-hydroxy vitamin D test is the best way to monitor vitamin D levels . The amount of 25-hydroxyvitamin D in your blood is a good indication of how much vitamin D your body has .
Synthesis Analysis
Vitamin D3 and D2 require hydroxylation in order to become biologically active in the human body . Vitamin D is derived in vivo primarily from UVB radiation impacting the skin where 7-dehydrocholesterol is converted to cholecalciferol (vitamin D3) through a photolytic, nonenzymatic reaction . Smaller amounts of vitamin D are acquired through diet, including vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol) from animal and plant sources, respectively .Molecular Structure Analysis
The molecular formula of 25-Hydroxyvitamin D2 is C28H44O2 .Chemical Reactions Analysis
A robust method for analyzing 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in serum using a multiplexed LC-MS-MS system has been developed . Accuracy and linearity were demonstrated for 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 over a concentration range 0.5-100 ng/mL in serum .Physical And Chemical Properties Analysis
The average increase in serum 25-hydroxyvitamin D concentrations was 0.78 ng/ml (1.95 nmol/liter) per microgram of vitamin D3 supplement per day . Compared to the vitamin D3, the vitamin D2 was associated with significantly lower increases .Scientific Research Applications
1. Musculoskeletal Function in Older Adults
25-Hydroxyvitamin D [25(OH)D] is associated with better musculoskeletal function in the lower extremities of older adults. This finding is consistent across both active and inactive individuals aged 60 and above. Concentrations between 40 and 94 nmol/L of 25(OH)D are linked with improved function compared to concentrations below 40 nmol/L (Bischoff-Ferrari et al., 2004).
2. Cardiovascular Disease
25-Hydroxyvitamin D plays a potential role in protecting against cardiovascular disease (CVD). A study developed a UPLC-MS/MS technique to measure vitamin D metabolites, including 25-Hydroxyvitamin D2, in human plasma, aiding in the classification of vitamin D status in patients with CVD (Abouzid et al., 2020).
3. Metabolic Syndrome
There's an association between plasma 25-Hydroxyvitamin D [25(OH)D] concentrations and metabolic syndrome, particularly in the Chinese population. Lower 25(OH)D levels are significantly associated with an increased risk of metabolic syndrome and insulin resistance (Lu et al., 2009).
4. Vitamin D Metabolism Comparison
Research comparing vitamin D2 and D3 supplementation shows that vitamin D3 is more efficacious at raising serum 25(OH)D concentrations. This indicates a preference for vitamin D3 in supplementation, but additional research is needed to explore effects across different demographics (Tripkovic et al., 2012).
5. Analytical Quality of Vitamin D Measurement
Studies focusing on the analytical quality of 25-hydroxyvitamin D measurements highlight the precision and accuracy required for clinical and research applications. Ensuring reliable vitamin D results is crucial, considering its significance in various health conditions (Viljoen et al., 2011).
6. Vitamin D Status in Public Health
The measurement of 25-hydroxyvitamin D is integral in assessing vitamin D status, which is linked to a range of human traits and diseases. Significant research has gone into improving measurement techniques and understanding the implications of vitamin D status on public health (Jiang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-ICCVIKJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904309 | |
Record name | 25-Hydroxyvitamin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25-Hydroxyvitamin D2 | |
CAS RN |
21343-40-8 | |
Record name | 25-Hydroxyvitamin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21343-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25-Hydroxyvitamin D 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021343408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25-Hydroxyvitamin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 25-HYDROXYERGOCALCIFEROL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A288AR3C9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.